
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of isopropylidene groups at the 1 and 2 positions and a methyl group at the 3 position of the ribofuranose ring. It is commonly used in organic synthesis and has applications in medicinal chemistry due to its structural similarity to nucleosides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose can be synthesized through the following steps:
Protection of D-ribose: D-ribose is first protected by reacting it with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the 1,2-O-isopropylidene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The methyl group at the 3 position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of nucleoside analogs, which have antitumor and antiviral properties.
Biochemistry: The compound is used in the study of enzyme mechanisms and carbohydrate metabolism.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Industry: The compound is used in the development of drugs targeting various diseases, including cancer and viral infections.
Mecanismo De Acción
The mechanism of action of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose involves its structural similarity to nucleosides. This allows it to interfere with nucleic acid synthesis by inhibiting enzymes involved in DNA and RNA synthesis. The compound targets specific enzymes and pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene-protected sugar with similar protective groups but different sugar backbone.
1,25,6-Di-O-isopropylidene-alpha-D-allofuranose: Similar protective groups but different sugar configuration.
Uniqueness
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of nucleoside analogs. Its structural features allow for selective reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H16O5 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
[(3aR,5R,6R,6aR)-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1 |
Clave InChI |
RQRJFIDLNKRBQB-WCTZXXKLSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)OC)C |
SMILES canónico |
CC1(OC2C(C(OC2O1)CO)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



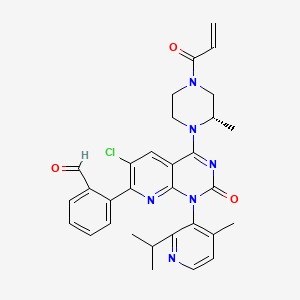

![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
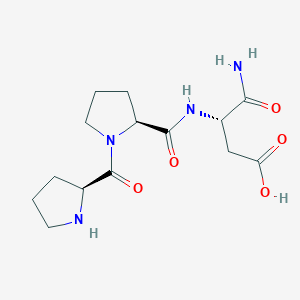
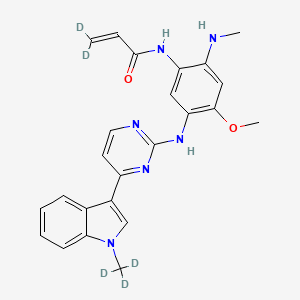
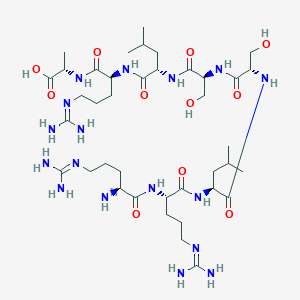


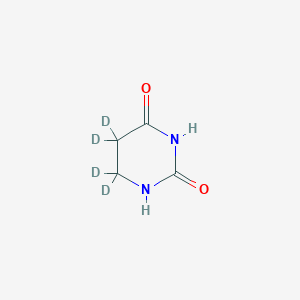

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

